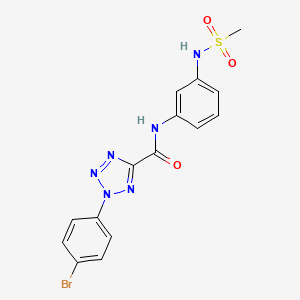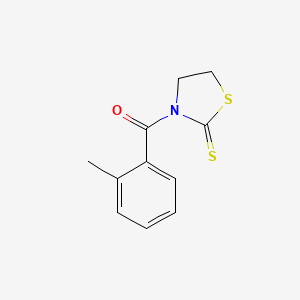
3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoylthiourea derivatives, which may be structurally similar to the compound you’re asking about, are known for their effective biological activities . They have been widely used in medical, industrial, biological, and potential drug industries .
Synthesis Analysis
The synthesis of similar compounds often involves starting from a benzoic acid derivative and amine derivatives . For example, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often involve the use of a base and a solvent .Applications De Recherche Scientifique
Antioxidant Activity
“3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” may exhibit antioxidant properties due to its structural similarity to benzamide compounds, which have been reported to show effective total antioxidant, free radical scavenging, and metal chelating activity . These properties are crucial in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases.
Antimicrobial and Antifungal Applications
Compounds structurally related to “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” have demonstrated antimicrobial and antifungal activities . This suggests potential applications in developing new treatments for bacterial and fungal infections, contributing to the field of infectious diseases.
Photoinitiator Synthesis
Derivatives of “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” could be synthesized for use as photoinitiators in radical photo-polymerization processes. This application is particularly relevant in the manufacturing of plastics, coatings, and adhesives.
HIV-1 Replication Inhibition
The molecular framework of “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” shares features with compounds that have shown promising activity as inhibitors of HIV-1 replication. This indicates potential research avenues in the development of new antiretroviral drugs.
Photophysical Investigations
Compounds with similar structures to “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione” have been studied for their solvatochromic properties and photostability. This application is important in the field of material sciences, particularly in the development of dyes and sensors.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The increasing threat of antimicrobial resistance has urged the development of novel antimicrobials . In this context, new benzoylthiourea derivatives substituted with one or more fluorine atoms and with the trifluoromethyl group have been tested, synthesized, and characterized . This suggests that similar compounds, like “3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione”, may also be of interest in future research.
Propriétés
IUPAC Name |
(2-methylphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS2/c1-8-4-2-3-5-9(8)10(13)12-6-7-15-11(12)14/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMNWABWTJNGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCSC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylbenzoyl)-1,3-thiazolidine-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

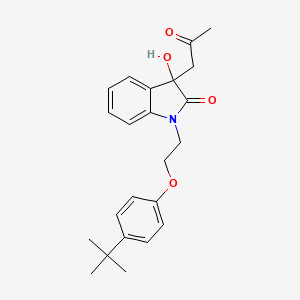
![6-[(4-Ethenylphenyl)methyl]-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2938689.png)

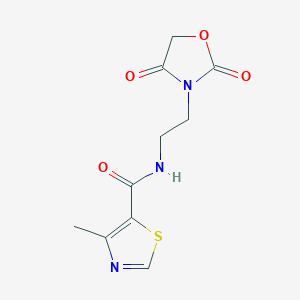
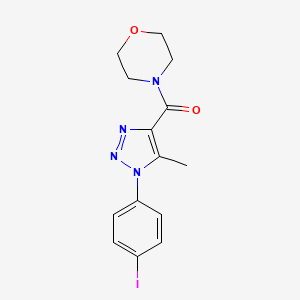
![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2938693.png)
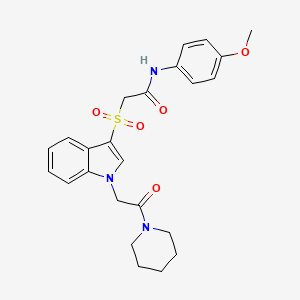

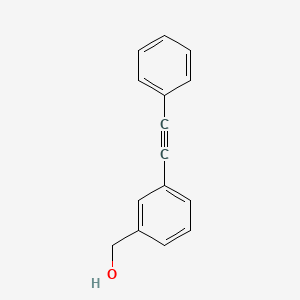
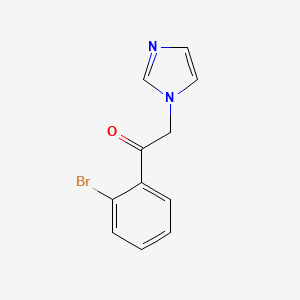
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2938704.png)
![N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2938707.png)
![Benzyl 2-{bis[(tert-butoxy)carbonyl]amino}prop-2-enoate](/img/structure/B2938709.png)
